molecular formula C21H16N4O4S B14878226 3-({3-[(Phenylsulfonyl)amino]quinoxalin-2-yl}amino)benzoic acid

3-({3-[(Phenylsulfonyl)amino]quinoxalin-2-yl}amino)benzoic acid

Cat. No.: B14878226
M. Wt: 420.4 g/mol
InChI Key: XNEWJTWDFDVKQV-UHFFFAOYSA-N
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Description

3-((3-(phenylsulfonamido)quinoxalin-2-yl)amino)benzoic acid is a complex organic compound that features a quinoxaline ring system. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-(phenylsulfonamido)quinoxalin-2-yl)amino)benzoic acid typically involves multi-step organic reactions. One common method involves the chemoselective Michael reaction of acrylic acid with a parent substrate, such as 3-phenylquinoxaline-2(1H)-thione . The parent thione can be produced by a novel thiation method from the corresponding 3-phenylquinoxalin-2(1H)-one .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-((3-(phenylsulfonamido)quinoxalin-2-yl)amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with additional oxygen functionalities, while reduction could produce more hydrogenated forms of the compound .

Scientific Research Applications

3-((3-(phenylsulfonamido)quinoxalin-2-yl)amino)benzoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates
  • N-Alkyl 3-((3-phenyl-quinoxalin-2-yl)sulfanyl)propanamides

Uniqueness

3-((3-(phenylsulfonamido)quinoxalin-2-yl)amino)benzoic acid is unique due to its specific quinoxaline ring system and the presence of a phenylsulfonamido group. These structural features contribute to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C21H16N4O4S

Molecular Weight

420.4 g/mol

IUPAC Name

3-[[3-(benzenesulfonamido)quinoxalin-2-yl]amino]benzoic acid

InChI

InChI=1S/C21H16N4O4S/c26-21(27)14-7-6-8-15(13-14)22-19-20(24-18-12-5-4-11-17(18)23-19)25-30(28,29)16-9-2-1-3-10-16/h1-13H,(H,22,23)(H,24,25)(H,26,27)

InChI Key

XNEWJTWDFDVKQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC(=C4)C(=O)O

solubility

>63.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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